molecular formula C7H13BrO B2915427 3-(Bromomethyl)-3-methyloxane CAS No. 1697452-03-1

3-(Bromomethyl)-3-methyloxane

Cat. No. B2915427
CAS RN: 1697452-03-1
M. Wt: 193.084
InChI Key: PMJMYYWQCAGPSB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyloxane is a chemical compound with the molecular formula C15H11Br . It belongs to the class of aryl bromides and is characterized by the presence of a bromine atom attached to a phenanthrene ring. The compound’s systematic name is 3-(bromomethyl)phenanthrene .


Synthesis Analysis

The synthesis of 3-(Bromomethyl)-3-methyloxane involves the bromination of phenanthrene or its derivatives. Various methods can be employed, including electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs at the 3-position of the phenanthrene ring, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)-3-methyloxane consists of a phenanthrene core with a bromomethyl group attached at the 3-position . The compound’s three-dimensional arrangement influences its reactivity, stability, and interactions with other molecules .


Chemical Reactions Analysis

  • Reductive Elimination : Under appropriate conditions, the compound can undergo reductive elimination to release the bromomethyl group and regenerate the parent phenanthrene .

Physical And Chemical Properties Analysis

  • Density : The density of the compound is approximately X g/cm³ (specific value to be determined based on experimental data) .

Scientific Research Applications

Synthesis of Beta-Substituted Acrylates

3-(Bromomethyl)-3-methyloxane serves as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are crucial in the production of polymers with applications ranging from adhesives to coatings .

Preparation of Pharmaceutical Intermediates

This compound is used in the preparation of various pharmaceutical intermediates. For instance, it plays a role in the synthesis of beta-lactams , which are a class of antibiotics including penicillin .

Antimicrobial Agent Research

In biological research, derivatives of 3-(Bromomethyl)-3-methyloxane, such as 3-(bromomethyl)-N-ethylbenzamide, have potential as antimicrobial agents. They can be studied for their efficacy in inhibiting the growth of bacteria and other microorganisms.

Chemotherapeutic Research

The same derivatives may also be explored as chemotherapeutic agents . Their potential to act against cancer cells can be a significant area of study, contributing to the development of new cancer treatments.

Cell Biology Studies

3-(Bromomethyl)-3-methyloxane compounds can be tools for studying cell biology. They can help in understanding cell structure and function, particularly in the context of cell membrane dynamics.

Allylation of Ketones

The compound is used in the allylation of ketones, which is a method to form carbon-carbon bonds in organic synthesis. This process is fundamental in creating complex molecules for materials science and pharmaceuticals .

Synthesis of Bioactive Unsaturated Lactones

It is involved in the synthesis of bioactive unsaturated lactones, which have applications in medicinal chemistry. These lactones can be based on benzo[f]coumarin derivatives and have antioxidant properties .

Study of Potassium Channels

In the field of neuroscience, 3-(Bromomethyl)-3-methyloxane derivatives are employed to study potassium channels and their functions. Understanding these channels is crucial for developing treatments for neurological disorders .

Safety and Hazards

  • Environmental Impact : Disposal should follow local regulations to prevent environmental contamination .

properties

IUPAC Name

3-(bromomethyl)-3-methyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJMYYWQCAGPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-3-methyloxane

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